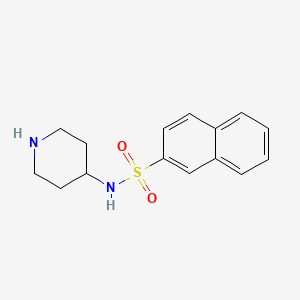

N-(Piperidin-4-yl)naphthalene-2-sulfonamide

Overview

Description

N-(Piperidin-4-yl)naphthalene-2-sulfonamide, commonly known as PNS, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. PNS is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. The unique chemical structure of PNS has made it an attractive target for synthesis and further research.

Scientific Research Applications

PET Imaging Agents : Synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging, targeting human CCR8 for potential applications in diagnostics and therapeutic monitoring (Wang et al., 2008).

Neuropharmacology : Development of compounds enhancing nerve growth factor's ability to stimulate neurite outgrowth, showing potential in neuropharmacology (Williams et al., 2010).

5-HT7 Receptor Antagonists : Exploration of N-alkylated arylsulfonamides for selective 5-HT7 receptor ligands or multifunctional agents, with potential applications in treating CNS disorders (Canale et al., 2016).

Molecular Structure Analysis : Studies on the molecular geometry and vibrational frequencies of sulfonamide compounds, useful in materials science and drug design (Sarojini et al., 2012).

Sigma Receptor Ligands : Synthesis of derivatives for examining sigma-subtype affinities, offering insights into sigma receptor pharmacology and potential therapeutic applications (Berardi et al., 2005).

Atypical Antipsychotic Agents : Discovery of (piperazin-1-yl-phenyl)-arylsulfonamides with high affinity for serotonin receptors, potential in psychopharmacology (Park et al., 2010).

Beta(3) Agonists : Development of novel sulfonamides as potent human beta(3)-adrenergic receptor agonists, with implications in metabolic disorder treatments (Hu et al., 2001).

Crystallography and Non-Covalent Interactions : Analysis of crystal structures stabilized by hydrogen bonds and other non-covalent interactions, important in materials science and molecular design (Jin et al., 2015).

Anti-Proliferation Activities : Study of novel cyano oximino sulfonate derivatives with anti-proliferation effect, relevant in cancer research and therapy (El‐Faham et al., 2014).

Green Chemistry : Utilization of nano magnetite as a catalyst for the synthesis of piperidin-1-yl methyl naphthalene derivatives, highlighting advancements in environmentally friendly synthesis methods (Mokhtary & Torabi, 2017).

Magnetic Anisotropy Studies : Investigating magnetic anisotropy in cobalt(ii)-sulfonamide complexes, contributing to the field of magnetic materials (Wu et al., 2019).

RORc Inhibition : Structural and computational studies of a novel piperidin-4-one derivative as a RORc inhibitor, with potential applications in drug discovery (R. V. & R. C., 2021).

Experimental and Theoretical Studies : Examination of the antioxidant potential of alkylaminophenol compounds, offering insights into drug design and biological activity (Ulaş, 2020).

Reactions in Organic Chemistry : Confirmation of anionic σ complexes in aromatic nucleophilic substitution reactions, contributing to the understanding of reaction mechanisms (Sekiguchi et al., 1980).

Bone Formation Agents : Discovery of a beta-catenin agonist increasing bone formation rate, relevant in osteoporosis treatment research (Pelletier et al., 2009).

Enzyme Inhibition Studies : Evaluation of sulfonamide derivatives as lipoxygenase and α-glucosidase inhibitors, important in anti-inflammatory and anti-diabetic drug research (Abbasi et al., 2015).

Crystallographic Analysis : Study of molecular conformation and crystal packing in sulfonamide compounds, contributing to the field of crystallography (Türkmen et al., 2012).

Antimicrobial Activity : Investigation of sulfonamide derivatives against pathogens of tomato plants, demonstrating potential in agricultural applications (Vinaya et al., 2009).

Organic Synthesis and Hydrogen Bonding : Examination of the crystal structure and hydrogen bonding in a benzylpiperidine compound, relevant in organic synthesis (Zhang & Li, 2009).

CNS Multi-Receptor Agents : Synthesis of arylpiperazinyl-alkyl quinoline and isoquinoline-sulfonamides as potent CNS multi-receptor agents, with applications in neuropharmacology (Zajdel et al., 2012).

properties

IUPAC Name |

N-piperidin-4-ylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-20(19,17-14-7-9-16-10-8-14)15-6-5-12-3-1-2-4-13(12)11-15/h1-6,11,14,16-17H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSTMJUCGIANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)

![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)

![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)